molecular formula C17H10BrF3N2O3 B2387080 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide CAS No. 314026-08-9

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

Cat. No.: B2387080
CAS No.: 314026-08-9
M. Wt: 427.177
InChI Key: JIYCILSHDFLXSY-KQWNVCNZSA-N
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Description

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a chromene-based compound featuring a bromine atom at position 6, an imino group substituted with a 4-(trifluoromethoxy)phenyl moiety at position 2, and a carboxamide group at position 3 (Fig. 1). Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature, while the imino group may participate in tautomerism or hydrogen bonding, influencing reactivity and target interactions .

Properties

IUPAC Name

6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2O3/c18-10-1-6-14-9(7-10)8-13(15(22)24)16(25-14)23-11-2-4-12(5-3-11)26-17(19,20)21/h1-8H,(H2,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYCILSHDFLXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide has been investigated for its potential therapeutic effects :

  • Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its structure allows it to interact with various molecular targets, potentially leading to the development of new anticancer agents.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. The mechanism may involve disruption of bacterial membranes or inhibition of essential enzymes.

Biological Studies

The compound's biological activities have been explored in various contexts:

  • Inhibition of Viral Replication : N-acetyl derivatives have shown antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1) and influenza A virus (H5N1). This activity is believed to stem from interference with viral replication processes.
  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their function and leading to various biological effects. Understanding these interactions is crucial for developing targeted therapies.

Case Study 1: Anticancer Research

A recent study evaluated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent against NSCLC .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited potent activity against MRSA strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Further investigations are needed to elucidate the exact mechanisms behind its antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

R2 Substitution: The trifluoromethoxy group in the target compound provides greater electronegativity and lipophilicity compared to phenoxy () or methoxy groups (). This likely enhances membrane permeability and target binding in hydrophobic environments.

Oxo vs.

Carboxamide Modifications : Acetylation of the carboxamide () introduces steric bulk, which could affect binding affinity or serve as a prodrug strategy.

Biological Activity

6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme modulation. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H12BrF3N2O3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cells by activating caspases, which are critical in the programmed cell death pathway .
  • Enzyme Modulation : The compound may act as a modulator of kinase cascades, influencing cell signaling pathways associated with growth and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.

  • Caspase Activation : The compound has been reported to activate caspases, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies .
  • Kinase Cascade Modulation : The compound may inhibit or activate specific kinases involved in cellular signaling, affecting processes such as cell division and survival .

Case Studies and Research Findings

Several studies have investigated the biological effects of related chromene compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerInduces apoptosis in cancer cell lines via caspase activation.
Enzyme modulationModulates kinase activity affecting cellular signaling pathways.
PharmacologicalDemonstrates potential as a therapeutic agent in various disease models.

Detailed Findings

  • Anticancer Effects : In vitro studies demonstrated that chromene derivatives similar to this compound significantly inhibited the growth of various cancer cell lines by triggering apoptotic pathways .
  • Kinase Inhibition : Research has indicated that certain chromene compounds can inhibit kinases involved in tumor progression, suggesting that this compound may share similar properties .

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation reactions between brominated chromene precursors and substituted aniline derivatives. Key steps include:

  • Precursor Selection : Use 6-bromo-3-carboxamide chromene derivatives and 4-(trifluoromethoxy)aniline for imine bond formation .
  • Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) or mild bases (e.g., triethylamine) to enhance imine coupling efficiency .
  • Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction kinetics. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. The imine proton (N=CH) typically appears at δ 8.5–9.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the imine bond) and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 435.277 for [M+H]+^+) .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Signal/ValueReference
1^1H NMRδ 8.7 ppm (imine proton)
X-rayBond length: C=N 1.28 Å
HRMSm/z 435.277 (calc. 435.276)

Q. How can researchers validate the purity of this compound for biological assays?

Answer:

  • HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (<1% area). Retention times correlate with chromene backbone hydrophobicity .
  • Melting Point Analysis : Sharp melting points (e.g., 249–254°C) indicate crystallinity and purity .
  • Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C 60.7%, Br 18.3%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density. The trifluoromethoxy group induces electron withdrawal, lowering HOMO-LUMO gaps (~3.5 eV) and enhancing electrophilic reactivity .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .

Q. What strategies resolve contradictions in bioactivity data across in vitro models?

Answer:

  • Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity) with controls for solvent interference (e.g., DMSO <0.1%) .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess compound degradation kinetics, which may explain variability in IC₅₀ values .
  • Target Specificity Profiling : Screen against kinase panels or GPCR libraries to identify off-target effects .

Q. How does the Z/E configuration of the imine bond influence biological activity?

Answer:

  • Stereochemical Analysis : X-ray data (e.g., C=N bond length <1.30 Å) confirms the Z-configuration, which stabilizes planar chromene-aniline stacking and enhances receptor binding .
  • Comparative Bioassays : Synthesize E-isomer via photoirradiation and compare inhibitory potency (e.g., Z-isomer shows 10-fold higher activity in kinase assays) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers.
  • Asymmetric Catalysis : Optimize Pd-catalyzed coupling with chiral ligands (e.g., BINAP) to minimize racemization .
  • Process Monitoring : In-line FTIR tracks reaction progress and detects byproducts early .

Q. How can researchers correlate crystallographic data with solubility profiles?

Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray data. Stronger interactions reduce aqueous solubility .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to infer stability in biological buffers .

Q. What mechanistic insights explain the compound’s stability under physiological pH?

Answer:

  • pH-Dependent Degradation Studies : Incubate at pH 2–9 and monitor via LC-MS. The trifluoromethoxy group resists hydrolysis, while the imine bond is stable above pH 5 .
  • Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .

Q. How can isotopic labeling (e.g., 13^{13}13C, 19^{19}19F) aid in metabolic pathway tracing?

Answer:

  • Synthetic Incorporation : Use 13^{13}C-labeled aniline precursors or 19^{19}F-containing reagents to track metabolic products via NMR or PET imaging .
  • Mass Spectrometry Imaging : Localize labeled metabolites in tissue sections to map biodistribution .

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